Phenylethyl acetoacetate Phenylethyl acetoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13705688
InChI: InChI=1S/C12H14O3/c1-10(13)9-12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
SMILES: CC(=O)CC(=O)OCCC1=CC=CC=C1
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Phenylethyl acetoacetate

CAS No.:

Cat. No.: VC13705688

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Phenylethyl acetoacetate -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 2-phenylethyl 3-oxobutanoate
Standard InChI InChI=1S/C12H14O3/c1-10(13)9-12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Standard InChI Key QOMFXOOKFCCSND-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)OCCC1=CC=CC=C1
Canonical SMILES CC(=O)CC(=O)OCCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Phenylethyl acetoacetate (systematic name: 2-phenylethyl acetoacetate) is hypothesized to adopt the molecular formula C₁₂H₁₄O₃, derived from the esterification of phenethyl alcohol (C₈H₁₀O) and acetoacetic acid (C₄H₆O₃). Its structure comprises a phenyl group attached to an ethyl chain, terminated by an acetoacetate moiety. Key physicochemical properties inferred from analogous esters include:

PropertyValue/DescriptionSource Analogy
Molecular Weight206.24 g/molCalculated
Boiling Point~250–270°C (estimated)Similar to
Odor ProfileFruity, floral with balsamic undertonesBased on
SolubilityMiscible in organic solventsInferred from

The ester’s potential stereochemistry and reactivity align with trends observed in phenyl-containing esters, where electron-rich aromatic rings influence stability and reaction pathways .

Synthesis Methodologies

Conventional Esterification Routes

Traditional synthesis routes for phenyl esters involve acid-catalyzed reactions between alcohols and carboxylic acids. For phenylethyl acetoacetate, a plausible pathway is the condensation of phenethyl alcohol with acetoacetic acid under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid):

C8H10O+C4H6O3H+C12H14O3+H2O\text{C}_8\text{H}_{10}\text{O} + \text{C}_4\text{H}_6\text{O}_3 \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{14}\text{O}_3 + \text{H}_2\text{O}

Enzymatic Catalysis

Recent advances in biocatalysis suggest that lipases (e.g., Novozym 435) could enable greener synthesis. A study on 1-phenylethyl acetate production demonstrated 61.49% yield using Novozym 435 in n-hexane at 60°C, with Michaelis-Menten kinetics modeling . Adapting this protocol for acetoacetate esters may require optimizing acyl donors (e.g., ethyl acetoacetate) and solvent systems.

Industrial-Scale Considerations

Large-scale production faces hurdles in cost and waste management. The use of benzyl chloride and ethyl acetoacetate as precursors, as seen in phenylethyl acetate synthesis , could be modified for acetoacetate derivatives. Key parameters include:

  • Temperature: 60–80°C for kinetic control .

  • Catalyst Load: 20–40 mg/mL lipase or 1–5% acid catalysts .

  • Solvent Selection: Non-polar solvents (e.g., n-hexane) enhance enzyme activity .

Physicochemical and Olfactory Properties

While direct data on phenylethyl acetoacetate are scarce, its sensory profile can be extrapolated from structurally related compounds:

  • Phenylethyl acetate: Sweet, rosy-fruity notes with honey nuances .

  • Phenethyl phenylacetate: Heavy, balsamic odor with hyacinth and cocoa undertones .

The acetoacetate group likely introduces green, slightly tart facets, moderating the sweetness observed in acetate analogs. Gas chromatography-mass spectrometry (GC-MS) would be essential for precise odorant characterization.

Applications in Industry

Perfumery and Fragrance

Phenyl esters are staples in floral and fruity accords. Phenylethyl acetoacetate’s hypothetical odor profile positions it as a modifier in:

  • Floral compositions: Enhances depth in rose, jasmine, and peony bases .

  • Gourmand fragrances: Adds complexity to vanilla, honey, and tropical blends .

Flavoring Agents

As a FEMA-approved substance (if compliant), it could impart sweet, nectar-like notes to:

  • Confectionery: Caramel, berry, and stone fruit flavors.

  • Beverages: Enhances body in wines and tropical juices .

Pharmaceutical Intermediates

The acetoacetate moiety is a precursor in ketone body metabolism, suggesting potential use in drug synthesis (e.g., antidiabetic agents). Enzymatic routes offer high enantioselectivity for chiral intermediates .

Future Research Directions

  • Synthetic Optimization: Screen ionic liquids or deep eutectic solvents for higher yields.

  • Odor Threshold Studies: Quantify detection limits via olfactometry.

  • Biological Activity: Investigate antimicrobial or anti-inflammatory properties.

  • Industrial Pilot Trials: Scale enzymatic processes using immobilized lipases .

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